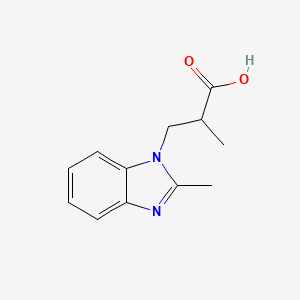

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid

Description

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid is a benzoimidazole-functionalized carboxylic acid derivative. This compound is of interest in medicinal chemistry due to the benzoimidazole moiety, which is frequently associated with biological activity, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

2-methyl-3-(2-methylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(12(15)16)7-14-9(2)13-10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUQGGHIAQQHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an alkaline alcoholic solution . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, solvents like acetonitrile or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Antihistamine Activity

One of the primary applications of 2-methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid derivatives is their antihistamine activity. These compounds exhibit selective H1 receptor antagonism, making them useful in treating allergic conditions without significant interaction with other pharmaceutical receptors, which is particularly beneficial for patients on multiple medications, such as those with cardiovascular diseases .

Case Study : A study highlighted the efficacy of these derivatives in alleviating symptoms of allergic rhinitis and chronic urticaria, demonstrating their potential as safer alternatives to traditional antihistamines .

Modulation of APJ Receptors

Another significant application involves the modulation of APJ receptors, which are implicated in blood pressure regulation and metabolic processes. Compounds related to this compound have shown promise in treating conditions associated with hypertension and metabolic syndromes .

Research Findings : In animal models, administration of APJ receptor modulators led to improved insulin sensitivity and favorable hemodynamic profiles, indicating potential therapeutic benefits for patients with metabolic disorders .

Anti-inflammatory Effects

Research indicates that benzimidazole derivatives, including this compound, exhibit anti-inflammatory properties by interacting with various receptors such as TRPV1 and cannabinoid receptors. This interaction can mitigate inflammatory responses in conditions like arthritis and other inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Structural Flexibility : The position of methyl groups (e.g., propionic acid chain vs. benzimidazole ring) significantly impacts molecular interactions. For example, the hydrochloride salt (CAS 1104620-99-6) exhibits improved solubility due to ionic character, whereas the oxo derivative (CAS 1343134-58-6) may engage in stronger hydrogen bonding .

- Functional Group Influence : The oxo group in 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid introduces a polar ketone, altering reactivity compared to the methyl-substituted benzimidazole in the target compound .

Biological Activity

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid, a benzimidazole derivative, has garnered attention in the scientific community due to its diverse biological activities. This compound features a unique structural configuration that enables it to interact with various biological targets, potentially leading to significant therapeutic applications.

- Chemical Formula : C12H15N2O2

- Molecular Weight : Approximately 225.26 g/mol

- CAS Number : 58555-20-7

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can activate or inhibit various signaling pathways within cells, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Benzimidazole derivatives are known for their anti-inflammatory effects. This compound has been shown to modulate inflammatory responses by interacting with receptors involved in pain and inflammation, such as the transient receptor potential vanilloid (TRPV) channels .

Research Findings and Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole ring and propionic acid side chain significantly affect the biological activity of this compound. Variations in substitution patterns can enhance or diminish its efficacy against specific biological targets. For example, the presence of electron-withdrawing groups at certain positions on the benzimidazole ring has been correlated with increased anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.